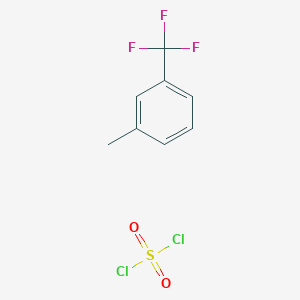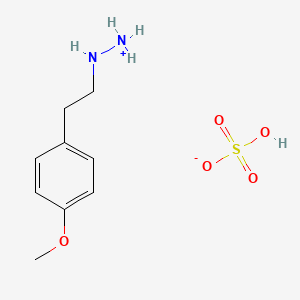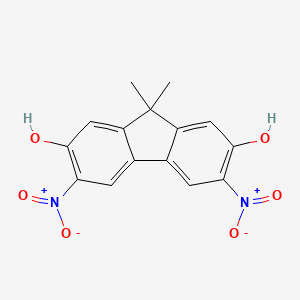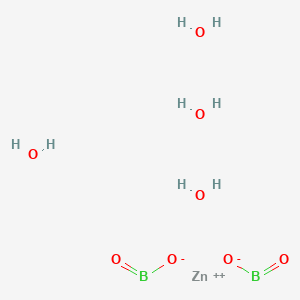
zinc;oxido(oxo)borane;tetrahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc;oxido(oxo)borane;tetrahydrate, also known as zinc borate, is a chemical compound with the formula 2ZnO·3B₂O₃·3.5H₂O . It is a white powder that is widely used in various industrial applications due to its flame retardant, smoke suppressant, and anti-dripping properties . This compound is particularly valued for its thermal stability and low toxicity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Zinc;oxido(oxo)borane;tetrahydrate can be synthesized through the thermal treatment of a concentrated water–carbohydrate solution of a zinc salt until finely dispersed zinc oxide is formed . This is followed by hydrothermal treatment at temperatures ranging from 90°C to 300°C in a suspension based on a hot aqueous solution of boric acid . The temperature of the hydrothermal treatment affects the average size and fineness of the zinc borate particles .
Industrial Production Methods
In industrial settings, this compound is produced by reacting zinc oxide with boric acid in an aqueous medium . The reaction is typically carried out at elevated temperatures to ensure complete conversion and to obtain the desired particle size and properties .
Analyse Des Réactions Chimiques
Types of Reactions
Zinc;oxido(oxo)borane;tetrahydrate undergoes various chemical reactions, including thermal dehydration, hydrolysis, and complex formation .
Common Reagents and Conditions
Thermal Dehydration: This reaction involves heating this compound to remove water molecules, resulting in the formation of anhydrous zinc borate.
Hydrolysis: In the presence of water, this compound can hydrolyze to form zinc hydroxide and boric acid.
Complex Formation: This compound can form complexes with various organic and inorganic ligands, enhancing its properties for specific applications.
Major Products Formed
The major products formed from these reactions include anhydrous zinc borate, zinc hydroxide, and boric acid .
Applications De Recherche Scientifique
Zinc;oxido(oxo)borane;tetrahydrate has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of zinc;oxido(oxo)borane;tetrahydrate involves the production of reactive oxygen species, which elevate membrane lipid peroxidation, causing membrane leakage of reducing sugars, DNA, and proteins . This results in reduced cell viability and antimicrobial effects . Additionally, zinc borate acts as a physical barrier, preventing skin irritation and aiding in wound healing .
Comparaison Avec Des Composés Similaires
Similar Compounds
Zinc oxide: Used in various applications, including as a sunscreen and in wound healing.
Magnesium hydroxide: Used as a flame retardant and in medical applications.
Boron zinc hydroxide oxide: Similar flame retardant properties and used in plastics and rubber.
Uniqueness
Zinc;oxido(oxo)borane;tetrahydrate is unique due to its combination of flame retardant, smoke suppressant, and antimicrobial properties . Its ability to form complexes with various ligands further enhances its versatility in different applications .
Propriétés
Formule moléculaire |
B2H8O8Zn |
|---|---|
Poids moléculaire |
223.1 g/mol |
Nom IUPAC |
zinc;oxido(oxo)borane;tetrahydrate |
InChI |
InChI=1S/2BO2.4H2O.Zn/c2*2-1-3;;;;;/h;;4*1H2;/q2*-1;;;;;+2 |
Clé InChI |
AQVQPZFSBGOZEV-UHFFFAOYSA-N |
SMILES canonique |
B(=O)[O-].B(=O)[O-].O.O.O.O.[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


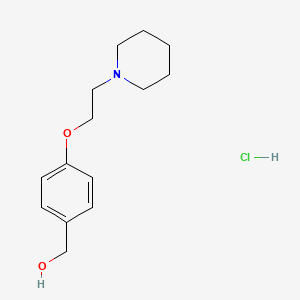
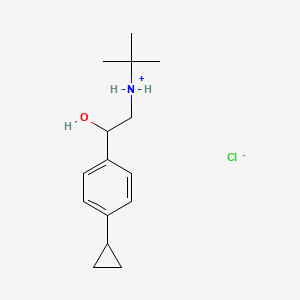
![2-Methoxyethyl N-[5-(acetylamino)-2-methoxyphenyl]-N-ethyl-beta-alaninate](/img/structure/B13746901.png)
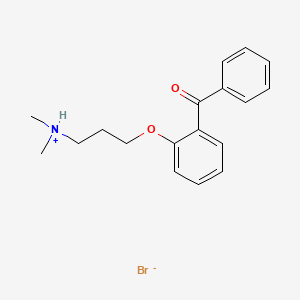
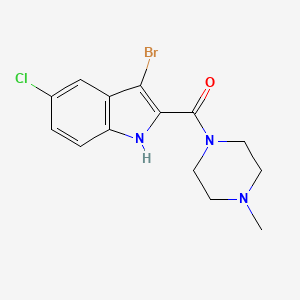
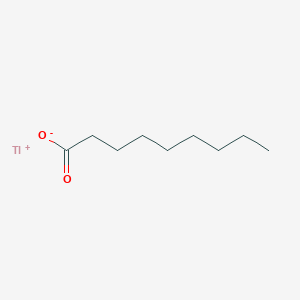
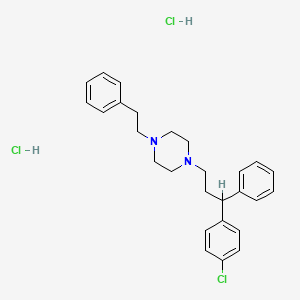

![2-[2-[2-Chloro-3-[2-(1,3-dihydro-1-methyl-2H-quinolinylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-1-methyl-quinolinium](/img/structure/B13746936.png)
